![molecular formula C9H11AuBrN B14382579 Bromo[(dimethylamino)(phenyl)methylidene]gold CAS No. 88682-85-3](/img/structure/B14382579.png)
Bromo[(dimethylamino)(phenyl)methylidene]gold
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromo[(dimethylamino)(phenyl)methylidene]gold is a unique organogold compound that has garnered interest in various fields of scientific research. This compound features a gold atom coordinated to a bromo ligand and a (dimethylamino)(phenyl)methylidene group, making it a valuable subject for studies in organometallic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bromo[(dimethylamino)(phenyl)methylidene]gold typically involves the reaction of gold precursors with appropriate ligands under controlled conditions. One common method includes the reaction of gold(III) chloride with (dimethylamino)(phenyl)methylidene bromide in the presence of a suitable solvent. The reaction is usually carried out under inert atmosphere to prevent oxidation and degradation of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Bromo[(dimethylamino)(phenyl)methylidene]gold undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state gold complexes.
Reduction: Reduction reactions can convert the gold(III) center to gold(I) or elemental gold.
Substitution: Ligand substitution reactions can replace the bromo ligand with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and halogens.
Reduction: Reducing agents such as sodium borohydride or hydrazine are typically used.
Substitution: Nucleophiles like phosphines, thiols, and amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield gold(III) complexes with different ligands, while reduction can produce gold(I) complexes or elemental gold.
Scientific Research Applications
Bromo[(dimethylamino)(phenyl)methylidene]gold has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling and cyclization reactions.
Biology: The compound’s potential as an antimicrobial and anticancer agent is being explored.
Medicine: Research is ongoing to investigate its use in drug delivery systems and as a therapeutic agent.
Industry: It finds applications in materials science, particularly in the development of gold-based nanomaterials and electronic devices.
Mechanism of Action
The mechanism by which Bromo[(dimethylamino)(phenyl)methylidene]gold exerts its effects involves the interaction of the gold center with biological molecules. The gold atom can coordinate with sulfur and nitrogen atoms in proteins and enzymes, disrupting their function. This interaction can lead to the inhibition of enzyme activity, which is a key factor in its antimicrobial and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- Chloro[(dimethylamino)(phenyl)methylidene]gold
- Iodo[(dimethylamino)(phenyl)methylidene]gold
- Bromo[(dimethylamino)(phenyl)methylidene]silver
Uniqueness
Bromo[(dimethylamino)(phenyl)methylidene]gold is unique due to its specific ligand environment and the presence of a gold center. Compared to its silver counterpart, the gold compound exhibits different reactivity and stability, making it more suitable for certain catalytic and therapeutic applications.
Properties
CAS No. |
88682-85-3 |
|---|---|
Molecular Formula |
C9H11AuBrN |
Molecular Weight |
410.06 g/mol |
IUPAC Name |
bromo-[dimethylamino(phenyl)methylidene]gold |
InChI |
InChI=1S/C9H11N.Au.BrH/c1-10(2)8-9-6-4-3-5-7-9;;/h3-7H,1-2H3;;1H/q;+1;/p-1 |
InChI Key |
SBNMIEWKSBDNHX-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)C(=[Au]Br)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Butyl-N'-(2,4-dimethylphenyl)-N-{[4-(heptyloxy)phenyl]methyl}urea](/img/structure/B14382499.png)
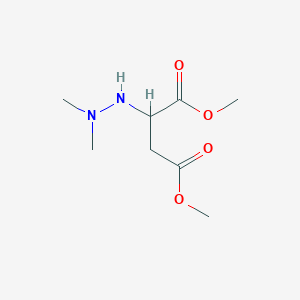
![N-{4-[(1-Cyclohexyl-2-methylpropan-2-yl)oxy]phenyl}-L-leucine](/img/structure/B14382514.png)
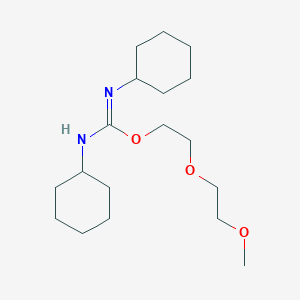
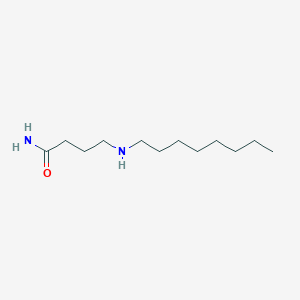
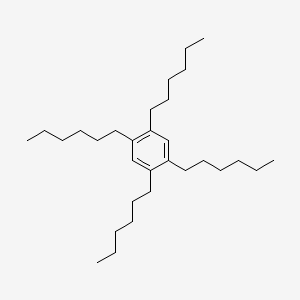
![4-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)furan-2(5H)-one](/img/structure/B14382524.png)

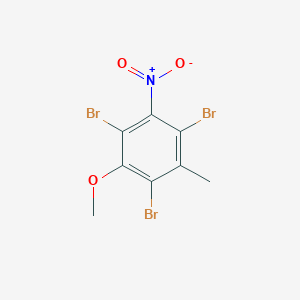
![N-[tert-Butyl(diphenyl)silyl]-N-cyclohexylformamide](/img/structure/B14382542.png)


![1,1'-{Ethane-1,2-diylbis[(1H-indole-5,1-diyl)]}di(ethan-1-one)](/img/structure/B14382583.png)
![2,4-Dichloro-N-[4-(hydrazinesulfonyl)phenyl]benzamide](/img/structure/B14382585.png)
